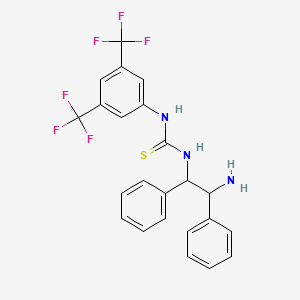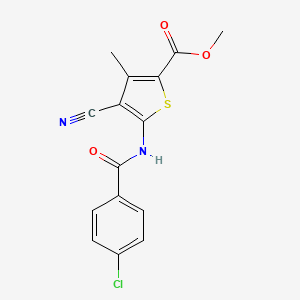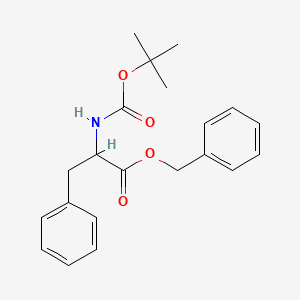![molecular formula C25H30N4O6 B12499414 Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a nitro group, and a piperidine ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the morpholine and piperidine rings. The nitro group is then added through nitration reactions. Common reagents used in these steps include ethyl benzoate, morpholine, piperidine, and nitric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamido moiety.
Scientific Research Applications
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce biological effects. The morpholine and piperidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Shares the morpholine and nitro groups but lacks the piperidine ring and benzamido moiety.
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE: Similar structure but with variations in the substituents on the benzene ring.
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and piperidine rings, along with the nitro and benzamido groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H30N4O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H30N4O6/c1-2-35-25(31)20-17-19(7-9-21(20)28-12-14-34-15-13-28)26-24(30)18-6-8-22(23(16-18)29(32)33)27-10-4-3-5-11-27/h6-9,16-17H,2-5,10-15H2,1H3,(H,26,30) |
InChI Key |
BYTXDEFECSXQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)
![11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol](/img/structure/B12499333.png)
![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)

![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)

![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)



![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
